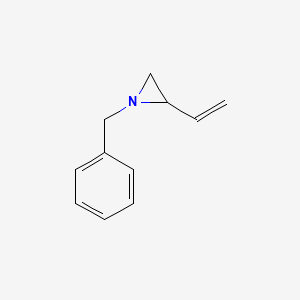
Vinylbenzylaziridine
Overview
Description
Vinylbenzylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a vinyl group attached to one of the carbon atoms in the aziridine ring. Aziridines are known for their high ring strain, which makes them highly reactive and valuable intermediates in organic synthesis .
Preparation Methods
Vinylbenzylaziridine can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with a vinyl halide in the presence of a base to form the corresponding aziridine. Another method involves the cyclization of N-benzyl-N-vinylamine using a suitable cyclizing agent . Industrial production methods often involve the use of high-pressure reactors and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Vinylbenzylaziridine undergoes a variety of chemical reactions due to the presence of both electrophilic and nucleophilic centers in its structure. Some of the common reactions include:
Oxidation: The compound can be oxidized to form various oxaziridines and other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aziridine ring can undergo nucleophilic ring-opening reactions with various nucleophiles such as alcohols, thiols, and amines.
Cycloaddition: The vinyl group can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include oxaziridines, amines, and various cyclic compounds.
Scientific Research Applications
Vinylbenzylaziridine has found applications in various fields of scientific research:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of Vinylbenzylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The vinyl group can also participate in various addition reactions, further increasing the compound’s reactivity. Molecular targets and pathways involved in its action include nucleophilic centers in enzymes and other biological molecules .
Comparison with Similar Compounds
Vinylbenzylaziridine can be compared with other aziridines and vinyl compounds. Similar compounds include:
Aziridine: The parent compound, which lacks the benzyl and vinyl groups.
2-Vinylaziridine: Similar to this compound but without the benzyl group.
1-Benzylaziridine: Similar but lacks the vinyl group.
The presence of both the benzyl and vinyl groups in this compound makes it unique in terms of its reactivity and potential applications. The benzyl group increases the compound’s stability, while the vinyl group enhances its reactivity in cycloaddition and other reactions.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-benzyl-2-ethenylaziridine |
InChI |
InChI=1S/C11H13N/c1-2-11-9-12(11)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
InChI Key |
VZNVWCSXXYJGLP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














